Phthalazine
Overview
Description
Phthalazine is a nitrogen-containing heterocycle that has been recognized for its structural and pharmacological versatility. It serves as a pharmacophoric feature in various drugs with a wide range of pharmacological activities, including antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial properties. The significance of phthalazine in drug discovery is well-documented in both patented and non-patented literature, indicating its potential as a potent scaffold in the development of novel therapeutic agents .
Synthesis Analysis
The synthesis of phthalazine derivatives has been explored through various methods. For instance, 4-benzylamino-1-chloro-6-substituted phthalazines have been synthesized and shown to possess inhibitory activity toward phosphodiesterase 5 (PDE5), with some derivatives demonstrating potent vasorelaxant effects . Additionally, environmentally friendly and efficient procedures have been developed for the synthesis of phthalazine-trione derivatives using multicomponent reactions, highlighting the use of green solvents and catalysts . A novel ortho-phthalimide-functionalized benzoxazine monomer containing an ortho-nitrile group has also been synthesized, showcasing the potential for smart chemistry in creating materials with low flammability .
Molecular Structure Analysis
The molecular structure of phthalazine and its derivatives has been confirmed using various spectroscopic methods. For example, the structure of a novel ortho-phthalimide-functionalized benzoxazine monomer was confirmed by 1H and 13C NMR, FT-IR spectroscopy, and HMQC, which identifies local proton-carbon proximities . The structures of novel 1,2,4-triazolo[3,4-a] phthalazine derivatives were determined through a series of synthetic steps starting from phthalic anhydride, with most derivatives showing inhibitory activity against Staphylococcus aureus .
Chemical Reactions Analysis
Phthalazine derivatives have been involved in various chemical reactions. For instance, the reaction of fullerene C60 with phthalazine in the solid state using high-speed vibration-milling resulted in a dimeric derivative, which underwent intramolecular [2 + 2] cycloaddition to give a new C60 dimer . The synthesis of 1,3-dihydropyrazolo[3,4,5-de]phthalazines has also been developed, providing access to a novel type of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazine derivatives have been studied extensively. For example, the synthesized ortho-phthalimide-functionalized benzoxazine monomer exhibited high thermal stability and low flammability, with an extremely high Td5 temperature and a high char yield value . The electrochemical, electrochromic, and electrical properties of novel s-triazine bridged trinuclear phthalocyanines have been investigated, revealing insights into their conductive behavior and electrochromic properties . Additionally, the solvent-free synthesis of 2H-indazolo[2,1-b]phthalazine-triones using a green polymeric catalyst demonstrated the potential for environmentally friendly synthetic methods .
Scientific Research Applications
1. Versatility in Medicinal Chemistry
Phthalazine is a nitrogen-containing heterocycle that has garnered attention from medicinal chemists for its structural and pharmacological versatility. It serves as a pharmacophoric feature in various drugs exhibiting a range of pharmacological activities, such as antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial activities. This versatility makes it a potent scaffold in drug discovery (Sangshetti et al., 2019).
2. Application in Cancer Research
Phthalazine derivatives have been studied extensively for their potential as EGFR inhibitors in the treatment of hepatocellular carcinoma. These derivatives, synthesized through the drug extension strategy, have shown promising antiproliferative activity both in vitro and in vivo against cancer cells (Boraei et al., 2019).
3. Role in Corrosion Inhibition
In the field of material science, phthalazine derivatives, including phthalazine (PT), phthalazone (PTO), and phthalhydrazide (PTD), have been evaluated for their efficacy in inhibiting the corrosion of mild steel in acidic environments. These studies provide insights into the protective capabilities of phthalazine derivatives in industrial applications (Musa et al., 2012).
4. Phthalazine in Drug Synthesis
Phthalazine derivatives are used as building blocks in the synthesis of new molecules with heterocyclic structures, which are significant in medicinal chemistry for developing new pharmacologically potent molecules (Singh & Kumar, 2019).
5. Therapeutic Applications
Phthalazine compounds, along with pyridazinones, have shown a wide spectrum of pharmacological activities and therapeutic applications. They represent a new path for researchers to develop novel classes of molecules with better therapeutic profiles (Asif, 2015).
6. Anticancer Agents and Topo II Inhibition
A novel series of phthalazine derivatives have been designed as Topo II inhibitors and DNA intercalators. These compounds demonstrated potent cytotoxic activity and Topo II inhibitory activities, indicating their potential as anticancer agents (Khalifa et al., 2021).
Safety And Hazards
Direct exposure to Phthalazine may lead to skin, eye, or respiratory irritation. It is, therefore, crucial to adhere to safety measures when dealing with this compound. These include the use of personal protective equipment and operating in a well-ventilated environment to avoid inhaling fumes or dust .
Future Directions
Phthalazines have been recognized as remarkable structural leads in medicinal chemistry due to their wide application in pharmaceutical and agrochemical industries. The discovery of new structural leads offers the promise of improving treatments for various tropical diseases such as tuberculosis, leishmaniasis, malaria, Chagas disease, among many others including various cancers, atherosclerosis, HIV, inflammatory, and cardiovascular diseases .
properties
IUPAC Name |
phthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXCDWNBUNEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NN=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049407 | |
Record name | Phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Phthalazine | |
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Product Name |
Phthalazine | |
CAS RN |
253-52-1 | |
Record name | Phthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253521 | |
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Record name | PHTHALAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63241 | |
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Record name | PHTHALAZINE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phthalazine | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.422 | |
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Record name | PHTHALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y28DM24N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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